molecular formula C14H19N3O5S B2483640 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034587-44-3

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2483640
CAS No.: 2034587-44-3
M. Wt: 341.38
InChI Key: BPEHTTVISQGJED-UHFFFAOYSA-N
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Description

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide (: 2034587-44-3, Molecular Weight: 341.38 g/mol) is a synthetically designed sulfonamide-containing acetamide derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: an acetamide backbone that provides hydrogen-bonding capacity, a phenoxy linker that enhances aromatic interactions and modulates steric properties, and a 4-acetylpiperazine moiety that profoundly influences solubility, metabolic stability, and receptor binding affinity . This specific molecular architecture makes it a valuable building block for the synthesis of more complex chemical entities and a probe for studying biochemical interactions. Research Applications and Value This compound serves as a versatile scaffold in scientific research, particularly for investigating enzyme mechanisms and signal transduction pathways. Preliminary studies on its structural analogs and derivatives have suggested potential anticancer activity , warranting further investigation into its efficacy against various cancer cell lines . Furthermore, research into similar phenoxy acetamide compounds has indicated promising neuroprotective effects in models of neurodegeneration, highlighting its potential utility in neuroscience research for conditions like Alzheimer's disease . The integration of the acetylpiperazine moiety, commonly found in biologically active molecules, significantly improves pharmacokinetic properties and water solubility, making it an excellent starting point for developing new therapeutic candidates . Mechanism of Action The compound's mechanism of action is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can interact with the active sites of enzymes, potentially inhibiting their activity, while the sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions . The exact biological pathways and targets are application-dependent and are a key area of ongoing investigation. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-4-2-12(3-5-13)22-10-14(15)19/h2-5H,6-10H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEHTTVISQGJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetylpiperazine Intermediate: This step involves the acetylation of piperazine using acetic anhydride or acetyl chloride under basic conditions.

    Sulfonylation: The acetylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the sulfonylated acetylpiperazine with phenoxyacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl or acetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of Acetylpiperazine Intermediate : Acetylation of piperazine using acetic anhydride or acetyl chloride.
  • Sulfonylation : Reaction with a sulfonyl chloride derivative.
  • Coupling with Phenoxyacetic Acid : Final coupling under conditions using reagents like EDCI and triethylamine.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical entities, facilitating the development of novel compounds with desired properties.

Biology

  • Biochemical Probes : Investigated for its potential as an inhibitor in enzymatic studies, particularly in understanding enzyme mechanisms and interactions.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Medicine

  • Therapeutic Properties : Explored for anti-inflammatory effects and as a candidate for treating metabolic disorders due to its ability to influence insulin sensitivity .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, making them candidates for treating neurodegenerative diseases .

Industry

  • Specialty Chemicals Development : Utilized in creating specialty chemicals that find applications in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective capabilities of the compound showed promising results in models of neurodegeneration. The findings indicate that modifications to the compound could enhance its efficacy in protecting neuronal cells from apoptosis, highlighting its potential role in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Examples :

  • 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3x) Key differences:
  • Contains a benzimidazole ring instead of acetylpiperazine.
  • Methoxy and pyridylmethylsulfinyl substituents enhance lipophilicity and target selectivity (e.g., proton pump inhibition) .
    • Biological relevance : Benzimidazole derivatives are often used as antimicrobial or antiulcer agents due to their heterocyclic core .

Table 1 : Physicochemical Comparison

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~380.4 g/mol 1.2 2 7
3x (benzimidazole analog) ~650.7 g/mol 2.8 2 10
3ag (trifluoroethoxy analog) ~640.6 g/mol 3.1 2 9

*Estimated using fragment-based methods.

Piperazine/Piperidine-Based Sulfonamides

Examples :

  • N-[4-(4-Methylpiperazin-1-yl)sulfonylphenyl]-2-(4-methoxyphenyl)acetamide
    • Key differences :
  • Replaces acetylpiperazine with methylpiperazine.
  • Lacks the phenoxy linker, directly attaching the acetamide to the phenyl ring.
  • 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Key differences:
  • Substitutes phenoxy with an amino group.
  • Increases hydrogen-bond donors (2 → 3), enhancing solubility in polar solvents .

Heterocyclic Derivatives with Sulfonamide Linkages

Examples :

  • 8-[4-[[4-(4-Chlorophenyl)-1-piperazinyl]sulfonyl]phenyl]-1-propylxanthine (PSB603)
    • Key differences :
  • Xanthine core replaces acetamide.
  • Chlorophenyl-piperazinylsulfonyl group targets adenosine receptors . Functional relevance: Demonstrates how sulfonamide positioning modulates receptor affinity (e.g., adenosine A2B antagonism) .

Phthalocyanine Precursors

Examples :

  • 4-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile Key differences:
  • Phthalonitrile backbone instead of acetamide.
  • Used to synthesize Zn(II) phthalocyanines for photodynamic therapy . Application: Highlights the versatility of acetylpiperazine-phenoxy motifs in non-pharmaceutical contexts (e.g., photosensitizers) .

Biological Activity

2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This compound features an acetylpiperazine moiety linked to a sulfonylphenoxy group, which contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is C14H19N3O5SC_{14}H_{19}N_{3}O_{5}S. The compound's structure can be represented as follows:

IUPAC Name 2[4(4acetylpiperazin1yl)sulfonylphenoxy]acetamide\text{IUPAC Name }2-[4-(4-acetylpiperazin-1-yl)sulfonylphenoxy]acetamide

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide exhibit notable antimicrobial properties. For instance, studies have shown that related piperazine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . These compounds often act by disrupting protein synthesis and nucleic acid production pathways.

Antifungal Activity

The compound also shows potential antifungal activity. A study highlighted that certain piperazine derivatives could inhibit the biofilm formation of Candida albicans without affecting planktonic cells, suggesting a mechanism involving quorum sensing . This is critical as biofilms are often resistant to conventional antifungal treatments.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of compounds with similar structures. For example, piperazine-based derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, with some showing significant cytotoxic effects against glioma cells . The mechanisms involved include the inhibition of key signaling pathways such as AKT and mTOR, leading to cell cycle arrest and programmed cell death.

Mechanistic Insights

The biological activity of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing piperazine moieties often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Biofilm Disruption : The ability to inhibit biofilm formation is particularly relevant in treating chronic infections caused by biofilm-forming pathogens.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited bactericidal activity against MRSA strains, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
  • Antifungal Studies : Another investigation revealed that specific piperazine derivatives could reduce C. albicans biofilm formation by up to 75%, outperforming traditional antifungal agents like fluconazole in certain assays .
  • Anticancer Activity : In vitro studies indicated that piperazine-containing compounds could effectively reduce glioma cell viability through multiple mechanisms, including necroptosis and autophagy induction .

Q & A

Q. What strategies elucidate reaction mechanisms during synthetic byproduct formation?

  • Methodological Answer :
  • Isolation of intermediates : Use flash chromatography to identify side products (e.g., over-sulfonated derivatives) .
  • DFT calculations : Model reaction pathways (e.g., sulfonation transition states) using Gaussian or ORCA software .

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